

Spectroscopic comparison between 1-Chloroethanol and 2-Chloroethanol

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Spectroscopic Comparison: 1-Chloroethanol vs. 2-Chloroethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

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This guide provides a detailed spectroscopic comparison of two isomeric chlorohydrins, **1-Chloroethanol** and 2-Chloroethanol. As structural isomers, these compounds share the same molecular formula (C₂H₅ClO) but differ in the placement of the chlorine atom. This seemingly minor structural variance leads to distinct spectroscopic signatures, which are critical for their unambiguous identification in research and development settings. This document outlines the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.

Molecular Structures

The positioning of the chlorine and hydroxyl groups is the fundamental differentiator between these two isomers. In **1-Chloroethanol**, both the chlorine atom and the hydroxyl group are attached to the same carbon atom (C1). In 2-Chloroethanol, the chlorine atom is on one carbon (C2) and the hydroxyl group is on the adjacent carbon (C1).

Caption: Molecular structures of **1-Chloroethanol** and 2-Chloroethanol.



Spectroscopic Data Comparison

The distinct electronic environments of the nuclei and functional groups in **1-Chloroethanol** and 2-Chloroethanol give rise to unique spectroscopic data, which are summarized below.

¹H NMR Spectroscopy

Proton NMR (1 H NMR) spectroscopy is highly sensitive to the chemical environment of hydrogen atoms. The electronegativity of the adjacent chlorine and oxygen atoms significantly influences the chemical shifts (δ).

Table 1: ¹H NMR Data (in CDCl₃)

Compound	Proton Environment	Chemical Shift (δ, ppm) (Estimated)	Multiplicity
1-Chloroethanol	CH₃	~1.3 - 1.8	Doublet
CH(OH)Cl	~4.5 - 5.0	Quartet	
ОН	Variable (broad)	Singlet	
2-Chloroethanol	CH ₂ Cl	~3.75	Triplet
CH₂OH	~3.60	Triplet	
ОН	Variable (broad)	Singlet	-

Analysis:

- In **1-Chloroethanol**, the methine proton (-CH(OH)Cl) is significantly downfield due to the deshielding effects of both the adjacent chlorine and oxygen atoms. It appears as a quartet due to coupling with the three protons of the methyl group.[1]
- In 2-Chloroethanol, two distinct triplets are observed. The protons on the carbon adjacent to the chlorine (CH₂Cl) are more deshielded and appear further downfield than the protons on the carbon adjacent to the hydroxyl group (CH₂OH). Each set of protons is split into a triplet by the adjacent CH₂ group.[2][3]



¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of attached atoms.

Table 2: 13C NMR Data (in CDCl3)

Compound	Carbon Environment	Chemical Shift (δ, ppm)
1-Chloroethanol	СН₃	~25-30
CH(OH)CI	~70-75	
2-Chloroethanol	CH₂Cl	~47
CH₂OH	~63	

Analysis:

- For 1-Chloroethanol, the carbon atom bonded to both chlorine and oxygen (CH(OH)Cl) experiences strong deshielding, resulting in a large chemical shift.
- For 2-Chloroethanol, the carbon attached to the oxygen (CH₂OH) is more deshielded than the one attached to chlorine (CH₂Cl).[4][5] This is because oxygen is more electronegative than chlorine, but the effect on the carbon shift is modulated by other factors. Both carbons in 2-Chloroethanol show distinct signals, allowing for clear differentiation from its isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	O-H Stretch (broad)	C-O Stretch	C-Cl Stretch
1-Chloroethanol	3200-3500	1050-1260	650-800
2-Chloroethanol	3200-3500	1050-1260	650-800



Analysis: Both isomers exhibit a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration in an alcohol, broadened by hydrogen bonding.[1] They also show a C-O stretching vibration between 1050-1260 cm⁻¹ and a C-Cl stretch in the fingerprint region (650-800 cm⁻¹).[1][6] While the major absorption bands are similar, subtle differences in the fingerprint region can be used for differentiation, though NMR and MS are generally more definitive for distinguishing these isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used to determine its molecular weight and deduce its structure.

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M+) m/z	Key Fragment Ions m/z
1-Chloroethanol	80/82 (approx. 3:1 ratio)	65, 45
2-Chloroethanol	80/82 (approx. 3:1 ratio)	49/51, 31

Analysis: Both isomers have the same molecular weight (80.51 g/mol) and will show a molecular ion peak (M+) at m/z 80 and an M+2 peak at m/z 82 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[7][8][9] The key to differentiation lies in their fragmentation patterns:

- 1-Chloroethanol readily loses a methyl group (·CH₃) to form a fragment at m/z 65 or a chlorine radical (·Cl) to form a fragment at m/z 45.
- 2-Chloroethanol typically undergoes fragmentation to produce the [CH₂Cl]⁺ ion (m/z 49/51) and the [CH₂OH]⁺ ion (m/z 31).[7][10][11] The presence of the m/z 31 peak is a strong indicator for a primary alcohol structure.

Experimental Protocols

Standard protocols for the spectroscopic analyses are provided below. Instrument parameters may be optimized as needed.



1. NMR Spectroscopy (1H and 13C)

- Sample Preparation: Dissolve approximately 5-10 mg of the chloroethanol isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire spectra using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- 13C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.
- 3. Mass Spectrometry (MS)
- Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.



- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Acquisition: Use a standard EI energy of 70 eV. Acquire mass spectra over a mass range of m/z 10-150.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (M⁺ and M+2) should be confirmed.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comparative analysis of **1-Chloroethanol** and 2-Chloroethanol using the described spectroscopic techniques.

Caption: Workflow for isomeric differentiation via spectroscopy.

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